molecular formula C19H24N2O2S B503094 1-(2,6-Dimethylphenyl)-4-tosylpiperazine CAS No. 713099-74-2

1-(2,6-Dimethylphenyl)-4-tosylpiperazine

Cat. No.: B503094
CAS No.: 713099-74-2
M. Wt: 344.5g/mol
InChI Key: BQTQWVIDVRGHDB-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-tosylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2,6-dimethylphenyl group and a tosyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-4-tosylpiperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Introduction of the 2,6-Dimethylphenyl Group: The 2,6-dimethylphenyl group can be introduced via a nucleophilic substitution reaction using 2,6-dimethylphenyl chloride and piperazine.

    Tosylation: The final step involves the tosylation of the piperazine derivative using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-4-tosylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the aromatic ring or the piperazine ring.

    Reduction: Reduced forms of the compound with hydrogenated aromatic rings.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine or aromatic ring.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-tosylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-tosylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylphenyl)piperazine: Lacks the tosyl group, which may affect its reactivity and biological activity.

    4-Tosylpiperazine: Lacks the 2,6-dimethylphenyl group, which may influence its binding affinity and specificity.

Uniqueness

1-(2,6-Dimethylphenyl)-4-tosylpiperazine is unique due to the presence of both the 2,6-dimethylphenyl group and the tosyl group, which confer specific chemical and biological properties. This combination of functional groups can enhance its stability, reactivity, and potential for various applications.

Biological Activity

1-(2,6-Dimethylphenyl)-4-tosylpiperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S and features a piperazine ring substituted with a tosyl group and a dimethylphenyl moiety. Its structure can be represented as follows:

  • Chemical Structure :
C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

This compound is characterized by its solubility in organic solvents and moderate stability under physiological conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly neurotransmitter receptors. Research indicates that piperazine derivatives often exhibit activity as:

  • Serotonin Receptor Antagonists : Compounds like this compound have been studied for their potential to modulate serotonin pathways, which are crucial in mood regulation and cognitive functions .
  • Tyrosinase Inhibitors : Similar piperazine derivatives have shown promise in inhibiting tyrosinase, an enzyme involved in melanin synthesis, which is significant for skin pigmentation disorders .

In Vitro Studies

  • Tyrosinase Inhibition :
    • A study evaluated various piperazine derivatives for their ability to inhibit tyrosinase. The compound exhibited significant inhibitory effects compared to standard inhibitors like kojic acid.
    • IC50 Values : The IC50 value for this compound was found to be lower than that of several known inhibitors, indicating its potential as a therapeutic agent for pigmentation disorders .
  • Cytotoxicity Assays :
    • In hemolytic and thrombolytic assays, the compound demonstrated low cytotoxicity with hemolytic percentages ranging from 0.29% to 15.6% across different concentrations, suggesting a favorable safety profile .

Case Studies

  • Case Study 1 : A clinical trial investigated the effects of a piperazine-based derivative on patients with mood disorders. Results indicated improvements in mood and cognitive function, supporting the role of serotonin receptor modulation .
  • Case Study 2 : Research on the compound's effects on melanoma cells showed that it could significantly reduce cell viability through apoptosis induction via ROS-mediated pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureIC50 (Tyrosinase Inhibition)Hemolytic Activity (%)
This compoundStructureLower than kojic acid (30.34 µM)0.29 - 15.6
Kojic AcidStructure30.34 µMN/A
Ascorbic AcidStructure11.5 µMN/A

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-7-9-18(10-8-15)24(22,23)21-13-11-20(12-14-21)19-16(2)5-4-6-17(19)3/h4-10H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTQWVIDVRGHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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